

6-Chloro-8-hydroxyquinaldine CAS number and synonyms

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-8-ol

Cat. No.: B14348761

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Technical Monograph: 6-Chloro-8-Hydroxyquinaldine Synthesis, Physicochemical Profiling, and Analytical Characterization Identity and Physicochemical Properties[1][2][3][4] [5][6][7][8]

The molecule combines the metal-chelating scaffold of 8-hydroxyquinoline with a methyl group at the C2 position (quinaldine) and a chlorine atom at the C6 position.[1] This specific substitution pattern alters the steric environment and electronic density compared to the more common C5 and C7 halogenated analogs.[1]

Core Identifiers

Parameter	Detail
Common Name	6-Chloro-8-hydroxyquinaldine
IUPAC Name	6-Chloro-2-methylquinolin-8-ol
CAS Number	90799-55-6 (Isomer Specific) / Note: Often referenced in context of CAS 72-80-0 (Chlorquinaldol) mixtures.[1][2]
Molecular Formula	C ₁₀ H ₈ ClNO
Molecular Weight	193.63 g/mol
SMILES	<chem>CC1=NC2=C(C=C(Cl)C=C2O)C=C1</chem>
InChI Key	(Predicted) OXYLZLXVZOYJOD-UHFFFAOYSA-N

Physicochemical Data (Experimental & Predicted)[1][2] [3][5]

Property	Value	Context/Implication
LogP (Octanol/Water)	~2.8 - 3.1	Higher lipophilicity than 8-hydroxyquinoline due to Cl/Me substitution; suggests good membrane permeability.[1]
pKa (OH group)	~9.2	The C6-Cl exerts an electron-withdrawing effect (inductive), slightly lowering pKa compared to unsubstituted quinaldine (pKa ~9.9).[1]
pKa (Quinoline N)	~4.1	Steric hindrance from the C2-Methyl group and electronic effects of C6-Cl reduce basicity compared to 8-hydroxyquinoline.[1]
Melting Point	145–148 °C	Distinct from Chlorquinaldol (112–114 °C) and 5-chloro-8-hydroxyquinaldine (72–74 °C). [1]
Solubility	Low (Water)	Soluble in ethanol, chloroform, and dilute mineral acids.

Synthesis and Manufacturing Logic

Causality in Synthetic Design

Producing the 6-chloro isomer requires a specific strategy because direct electrophilic halogenation of 8-hydroxyquinaldine preferentially targets the C5 and C7 positions (ortho/para to the hydroxyl group).[1] To achieve regioselectivity at C6, one must construct the pyridine ring after establishing the halogen on the benzene ring.[1]

Protocol: The Modified Doebner-Miller Synthesis

This route ensures the chlorine is locked at the C6 position by using a pre-halogenated precursor.[1]

Reagents:

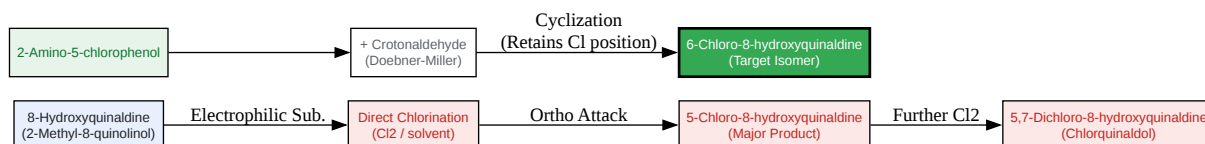
- Precursor: 2-Amino-5-chlorophenol (CAS 28443-50-7)[1]
- Carbon Source: Crotonaldehyde (or Paraldehyde/Acetaldehyde mix)[1]
- Acid Catalyst: Conc. Hydrochloric Acid (HCl)[1]
- Oxidant (Optional): p-Chloronitrobenzene (to drive dehydrogenation)

Step-by-Step Methodology:

- Acidification: Dissolve 2-Amino-5-chlorophenol in 6M HCl. The amine is protonated to increase solubility.[1]
- Condensation: Add Crotonaldehyde dropwise at 95°C.
 - Mechanism:[3] The aniline nitrogen attacks the aldehyde carbonyl, followed by cyclization. [1] The methyl group of crotonaldehyde ends up at the C2 position of the resulting quinoline.[1]
- Reflux: Maintain reflux for 4–6 hours. The harsh acidic environment promotes the Skraup/Doebner-Miller cyclization and subsequent dehydration.[1]
- Neutralization: Cool the mixture and neutralize with Sodium Acetate or Ammonium Hydroxide to pH 6–7.
- Precipitation: The 6-chloro-8-hydroxyquinoline precipitates as a crude solid.[1][4]
- Purification: Recrystallize from Ethanol/Water (70:30).

Visualization: Regioselective Synthesis Pathways

The following diagram contrasts the direct chlorination (yielding impurities) vs. the targeted ring-closure synthesis.[1]



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Figure 1: Comparison of synthetic routes. Direct chlorination fails to yield the 6-chloro isomer efficiently, necessitating the Doebner-Miller ring-closure method.[1]

Analytical Profiling & Impurity Detection[1]

In drug development (specifically for Chlorquinaldol), the 6-chloro isomer is considered a process-related impurity.[1] Differentiating it from the 5-chloro and 5,7-dichloro analogs is critical.[1]

HPLC Method (Reverse Phase)[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 μ m.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm (aromatic ring) and 310 nm (phenolic shift).[1]
- Elution Order (Typical):
 - 8-Hydroxyquinaldine (Most polar)[1]
 - 5-Chloro-8-hydroxyquinaldine[1][5][6]
 - 6-Chloro-8-hydroxyquinaldine (Slightly more lipophilic than 5-Cl)[1]

- 5,7-Dichloro-8-hydroxyquinoline (Most lipophilic)[1]

Mass Spectrometry (LC-MS/MS)[1]

- Ionization: ESI Positive Mode.
- Parent Ion: $[M+H]^+ = 194.0$ m/z.[1]
- Isotope Pattern: Distinctive 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$ (peaks at 194 and 196).[1]
- Fragmentation:
 - Loss of CO (28 Da) from the phenol ring.[1]
 - Loss of HCl (36 Da) is less common in soft ionization but visible in EI.[1]

Biological Relevance & Applications[1][11]

Metal Chelation (Metallopharmacology)

Like its parent 8-hydroxyquinoline, the 6-chloro derivative acts as a bidentate ligand (N, O donor).[1]

- Mechanism: The phenolic oxygen deprotonates, and the pyridine nitrogen donates a lone pair, forming stable 5-membered chelate rings with divalent metals (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

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- Effect of C6-Chlorine: The electron-withdrawing chlorine at C6 lowers the basicity of the nitrogen, potentially altering the stability constant (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

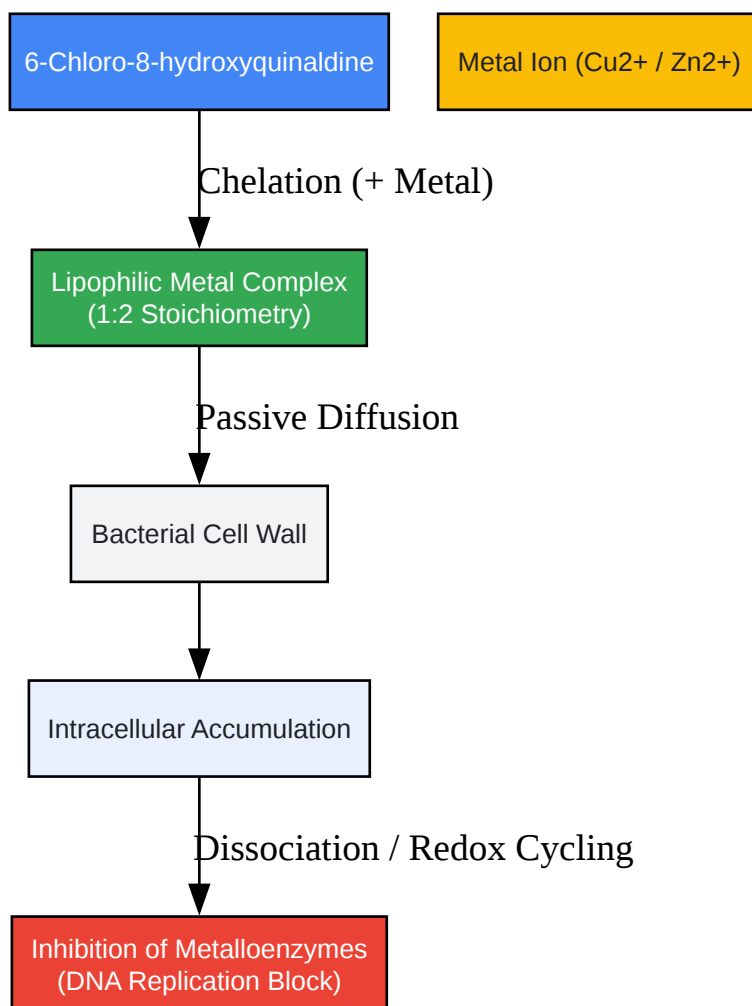
) of the complex compared to the non-chlorinated ligand. This "tuning" allows researchers to modulate the release rate of metals in biological systems.[1]

Antimicrobial Activity (SAR)

In Structure-Activity Relationship (SAR) studies:

- Potency: Generally, 5,7-dihalo derivatives (Chlorquinaldol) exhibit superior antifungal activity compared to mono-halo derivatives.[1]
- Role of 6-Chloro: Often tested as a negative control or to verify that halogenation at the 5/7 positions (ortho to OH) is essential for maximal potency.[1] The 6-chloro position is sterically removed from the chelation site, affecting lipophilicity more than electronic binding at the metal center.[1]

Biological Pathway Interaction (Hypothetical)



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Figure 2: Mechanism of Action.[1] The lipophilic nature of the chlorinated complex facilitates transport across microbial membranes, leading to intracellular metalloenzyme inhibition.[1]

Safety and Handling (SDS Summary)

While specific toxicological data for the 6-chloro isomer is sparse compared to Chlorquinaldol, it should be handled with the standard precautions for halogenated quinolines.[1]

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
 - Skin/Eye Irritation: Category 2 (Causes irritation).[1][7]
 - Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) – Common for copper-chelating biocides.[1]
- Handling: Avoid contact with metals during synthesis (use glass-lined reactors) to prevent premature chelation and discoloration.[1]

References

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